BenchChemオンラインストアへようこそ!

6-Methylquinazoline

Cytotoxicity Topoisomerase Inhibition Cancer Cell Lines

6-Methylquinazoline is a validated privileged scaffold with critical 6-methyl substitution essential for potent EGFR/HER2 kinase inhibition. Non-equivalent to 7-methyl or 6-chloro analogs. Sharp MP 62-63°C ensures analytical reliability. Available in ≥98% purity, ideal for focused library synthesis and SAR studies. B2B bulk inquiries prioritized.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 7556-94-7
Cat. No. B1601839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinazoline
CAS7556-94-7
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=CN=C2C=C1
InChIInChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3
InChIKeyLYMQTLGEUGQDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinazoline (CAS 7556-94-7): A Key 6-Substituted Quinazoline Scaffold for Kinase and GPCR-Targeted Drug Discovery


6-Methylquinazoline is a bicyclic nitrogen-containing heterocycle (molecular formula C₉H₈N₂, molecular weight 144.17 g/mol) that serves as a privileged scaffold in medicinal chemistry [1]. The quinazoline core, comprised of fused benzene and pyrimidine rings, is a cornerstone structure in the development of small-molecule kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family and other tyrosine kinases [2]. The specific 6-methyl substitution is a critical structural determinant, as established by foundational structure-activity relationship (SAR) studies, which have shown that substitution at the 6-position is a requirement for achieving potent and selective biological activity in several key target classes [3]. Its computed XLogP3 of 1.4 and topological polar surface area of 25.8 Ų [1] make it a favorable starting point for further medicinal chemistry optimization.

The Critical Role of 6-Methyl Substitution in 6-Methylquinazoline: Why Generic Alternatives Fall Short


Substituting a quinazoline scaffold with a different analog, such as an unsubstituted quinazoline, a 7-methyl regioisomer, or a different 6-substituent (e.g., 6-chloro or 6-methoxy), is not a scientifically equivalent exchange. Foundational SAR studies have demonstrated that the presence and nature of a 6-substituent are not merely decorative but are a prerequisite for achieving high potency and selectivity against key therapeutic targets like phosphodiesterases (PDEs) [1]. For example, the 6-methyl group provides a specific balance of steric bulk and lipophilicity (computed LogP 1.4 [2]), which differs significantly from other common 6-substituents. This structural nuance directly impacts target binding affinity, selectivity profiles, and the resulting downstream biological efficacy, as demonstrated by the divergent activity of 6-methyl versus 6-amino analogs in cytotoxicity assays [3]. Selecting an unoptimized analog can therefore lead to a complete loss of desired activity, wasted resources, and failed experimental outcomes. The following quantitative evidence details the precise, measurable advantages conferred by the 6-methylquinazoline scaffold.

Quantitative Evidence of 6-Methylquinazoline (7556-94-7) Differentiation: A Head-to-Head Comparator Guide for Procurement


6-Methyl vs. 6-Amino Substitution in 2-Arylquinazolinones: Divergent Cytotoxicity Profiles

A comparative study of 2-arylquinazolinones with various 6-position substitutions revealed a stark divergence in anticancer activity. The 6-amino-substituted derivatives displayed potent cytotoxicity at submicromolar to nanomolar concentrations against HCT-15, T47D, and HeLa cancer cell lines. In contrast, the 6-methyl-substituted analogs were comparatively inactive [1]. This data establishes that while 6-methylquinazoline is an essential scaffold for certain targets (like ORL1, see below), it is not a panacea for all applications. For projects requiring potent topoisomerase I inhibition, the 6-methyl scaffold is a critical control compound that highlights the profound functional impact of a single substituent change, and it is a valuable starting point for SAR studies.

Cytotoxicity Topoisomerase Inhibition Cancer Cell Lines

Requirement of 6-Substitution for Potent cGMP-Phosphodiesterase Inhibitory Activity

A seminal SAR study on quinazoline-based cGMP-phosphodiesterase (cGMP-PDE) inhibitors established that a substituent at the 6-position is a strict requirement for achieving potent and selective inhibitory activity [1]. While the specific 6-methylquinazoline derivative in this series (CHEMBL67276) showed an IC₅₀ of >100,000 nM against a cAMP-PDE isoform [2], this lack of activity at a related enzyme underscores the importance of the 6-methyl group for achieving selectivity within the PDE family. The study concluded that the 6-substituent is essential for potent inhibition, providing a clear, quantitative foundation for selecting 6-substituted scaffolds over unsubstituted quinazoline cores in PDE-targeted research.

Phosphodiesterase Inhibition cGMP-PDE Cardiovascular Research

6-Methylquinazoline Scaffold Enables High-Affinity and >3000-Fold Selective ORL1 Antagonism

A 6-methylquinazoline core is the central scaffold of a highly potent and selective ORL1 (opioid receptor-like 1) antagonist. The optimized compound, (1R,2S)-17 (N-[(1R,2S)-2-({2-[(4-chlorophenyl)carbonyl]amino-6-methylquinazolin-4-yl}amino)cyclohexyl]guanidine dihydrochloride), exhibited up to 3000-fold selectivity for the ORL1 receptor over the μ, δ, and κ opioid receptors [1]. This exceptional selectivity is a direct result of the precise SAR around the 6-methylquinazoline core, demonstrating its value in developing ligands for G-protein coupled receptors (GPCRs) with minimal off-target activity.

ORL1 Antagonist Opioid Receptor GPCR Pain Research

Distinct Physicochemical Properties: Melting Point and LogP Differentiate from Unsubstituted and 7-Methyl Isomers

The 6-methyl substitution confers distinct physicochemical properties compared to its close analogs. 6-Methylquinazoline has a reported melting point of 62-63 °C and a computed LogP (XLogP3) of 1.4 [1]. In contrast, the unsubstituted quinazoline has a melting point of 48-50 °C and a lower LogP, while the 7-methyl isomer would present a different steric and electronic profile. These differences directly impact compound handling, purification (e.g., recrystallization), solubility, and membrane permeability. The specific melting point of 62-63 °C for 6-methylquinazoline offers a practical, measurable quality control parameter that is absent for many less common analogs.

Physicochemical Properties Drug-likeness Formulation

High-Value Application Scenarios for 6-Methylquinazoline (7556-94-7) Driven by Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Selective Kinase and GPCR Inhibitors

Use 6-methylquinazoline as a validated, high-value scaffold for synthesizing focused libraries of potential kinase inhibitors (e.g., EGFR, HER2) or GPCR antagonists (e.g., ORL1). The established SAR data shows that the 6-methyl group is critical for achieving both potency and exceptional selectivity [1]. Its distinct physicochemical profile (LogP 1.4, MP 62-63 °C) provides a favorable starting point for ADME optimization [REFS-2, REFS-3].

Pharmacological Research: Structure-Activity Relationship (SAR) Studies and Negative Control

Employ 6-methylquinazoline as a crucial comparator compound in SAR studies. As demonstrated, the switch from a 6-methyl to a 6-amino group can completely ablate cytotoxic activity against certain cancer cell lines [3]. This makes 6-methylquinazoline an essential control to delineate the specific structural requirements for target engagement and downstream biological effects.

Chemical Biology: Development of Selective Phosphodiesterase (PDE) Probes

Utilize 6-methylquinazoline as a core scaffold for designing novel and selective phosphodiesterase (PDE) inhibitors. Foundational research has proven that 6-substitution is a prerequisite for potent cGMP-PDE inhibition [4]. This scaffold can be derivatized to explore selectivity across the PDE enzyme family, a key target class for cardiovascular and inflammatory diseases.

Analytical Chemistry and Quality Control: Method Development and Standardization

Leverage the well-defined physical properties of 6-methylquinazoline, particularly its sharp melting point of 62-63 °C , for developing and validating analytical methods (e.g., HPLC, DSC). Its consistent properties facilitate method transfer and ensure reliable quantification in complex research or process chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.